molecular formula C13H18O B13211600 4-Phenylcycloheptan-1-ol

4-Phenylcycloheptan-1-ol

Cat. No.: B13211600
M. Wt: 190.28 g/mol
InChI Key: DZOGJMOOCHUXEI-UHFFFAOYSA-N
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Description

Contextualization within Cycloalkanol Chemistry

Cycloalkanols, which are cyclic alcohols, are fundamental structures in organic chemistry. rsc.orgrsc.org They serve as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules. rsc.orgrsc.orgresearchgate.net The reactivity and properties of cycloalkanols are significantly influenced by the size of the cycloalkane ring. rsc.orgrsc.org Smaller rings like cyclopropanol (B106826) and cyclobutanol (B46151) are highly strained and readily undergo ring-opening reactions, acting as valuable synthons in various chemical transformations. rsc.orgrsc.org Larger, less strained rings like cyclopentanol (B49286) and its higher analogs have also been the focus of developmental research. rsc.org

The introduction of a substituent, such as a phenyl group, onto the cycloalkanol ring dramatically influences its chemical behavior. The position of the substituent relative to the hydroxyl group is crucial in determining the stereochemistry and reactivity of the molecule. In the case of 4-Phenylcycloheptan-1-ol, the phenyl group is located at a position that allows for a range of conformational possibilities, making it an interesting candidate for stereochemical studies.

Significance of Phenyl-Substituted Cyclic Systems in Organic Synthesis and Stereochemical Studies

Phenyl-substituted cyclic systems are a cornerstone of modern organic synthesis and stereochemistry. wikipedia.org The phenyl group, a cyclic group of atoms with the formula C₆H₅, is a common functional group in organic chemistry. wikipedia.org Its presence in a molecule can confer rigidity and hydrophobicity, and its aromatic nature allows for a variety of chemical modifications. wikipedia.org

In the context of cyclic systems, the phenyl group plays a critical role in directing the stereochemical outcome of reactions. researchgate.net The bulky nature of the phenyl group can influence the approach of reagents, leading to the selective formation of one stereoisomer over another. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where the specific three-dimensional arrangement of atoms is often critical for their function.

The study of phenyl-substituted cycloalkanols, such as 4-phenylcyclohexan-1-ol, has provided valuable insights into conformational analysis and the influence of non-covalent interactions on molecular shape and reactivity. researchgate.net These studies often involve the use of advanced spectroscopic techniques and computational modeling to understand the preferred conformations of these molecules.

Overview of Current Research Landscape and Key Academic Challenges

While research specifically focused on this compound is still emerging, the broader field of phenyl-substituted cycloalkanols is an active area of investigation. Current research often involves the development of new synthetic methods to access these molecules with high stereoselectivity. researchgate.net For instance, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of phenyl-substituted cyclic compounds. researchgate.net

A significant challenge in this area is the selective synthesis of specific stereoisomers of substituted cycloalkanols. The flexible nature of larger rings like cycloheptane (B1346806) makes stereocontrol particularly difficult. Researchers are exploring various strategies, including the use of chiral catalysts and auxiliaries, to address this challenge.

Another area of active research is the exploration of the reactivity of these molecules. The presence of the phenyl group can activate or deactivate certain positions on the cycloalkane ring towards chemical reactions. Understanding these effects is crucial for the rational design of new synthetic transformations. The investigation into the biological activities of phenyl-substituted cycloalkanols is also a growing field, with some compounds showing potential as therapeutic agents. biosynth.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its related precursor, 4-Phenylcycloheptan-1-one.

PropertyThis compound4-Phenylcycloheptan-1-one
CAS Number 1823886-14-1 sigmaaldrich.com67688-28-2 biosynth.com
Molecular Formula C₁₃H₁₈O sigmaaldrich.comC₁₃H₁₆O biosynth.com
Molecular Weight 190.29 g/mol sigmaaldrich.com188.26 g/mol biosynth.com
IUPAC Name This compound sigmaaldrich.com4-phenylcycloheptan-1-one biosynth.com
InChI Key DZOGJMOOCHUXEI-UHFFFAOYSA-N sigmaaldrich.comNot Available
Melting Point Not Available52 °C biosynth.com

Synthesis

The synthesis of this compound can be achieved through the reduction of its corresponding ketone, 4-Phenylcycloheptan-1-one. biosynth.com This is a common and effective method for preparing alcohols from ketones. Various reducing agents can be employed for this transformation.

The precursor, 4-Phenylcycloheptan-1-one, is a key intermediate. It has been studied for its affinity for the piperidine (B6355638) receptor site in the brain. biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-phenylcycloheptan-1-ol

InChI

InChI=1S/C13H18O/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2

InChI Key

DZOGJMOOCHUXEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Phenylcycloheptan 1 Ol and Its Stereoisomers

Strategies for Carbon Skeleton Construction

The formation of the 4-phenylcycloheptanol structure relies on the effective construction of the seven-membered ring with the desired phenyl substituent. Methodologies can be broadly categorized into those that form the ring and those that functionalize a pre-existing ring.

Ring-Opening Reactions of Cycloheptene-Based Precursors

A viable strategy for generating a disubstituted cycloheptanol (B1583049) is through the nucleophilic ring-opening of an epoxide derived from cycloheptene (B1346976). This method introduces two functional groups across a double bond in a stereospecific manner. The synthesis would commence with the epoxidation of cycloheptene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form cycloheptene oxide.

The subsequent step involves the nucleophilic attack of a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium. This attack opens the epoxide ring. The reaction typically proceeds via an SN2 mechanism, resulting in the formation of a trans product. Following an acidic workup to protonate the resulting alkoxide, the final product is obtained. It is important to note that this specific pathway yields 2-phenylcycloheptan-1-ol , a regioisomer of the target compound. However, it represents a fundamental ring-opening strategy for creating phenyl-substituted cycloheptanols.

Table 1: Ring-Opening of Cycloheptene Oxide

Step Starting Material Reagent(s) Intermediate/Product Key Transformation
1 Cycloheptene m-CPBA Cycloheptene oxide Epoxidation

Approaches Involving Cycloheptanone (B156872) Derivatization

A more direct route to the 4-phenylcycloheptan-1-ol skeleton involves the modification of a 4-phenylcycloheptanone precursor. This ketone serves as a central intermediate from which the target alcohol can be readily obtained. The synthesis of 4-phenylcycloheptanone itself can be achieved through methods such as the Friedel-Crafts acylation of benzene (B151609) with a suitable cycloheptane-derived acyl chloride, followed by reduction, or via conjugate addition of a phenylcuprate to cyclohept-3-en-1-one.

The most straightforward method for converting 4-phenylcycloheptanone to this compound is through the reduction of the ketone functionality. This can be accomplished using various hydride-based reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which, after an aqueous or acidic workup, yields the secondary alcohol. Due to the flexibility of the cycloheptane (B1346806) ring and the presence of the phenyl substituent at the 4-position, the reduction typically produces a mixture of two diastereomers: cis-4-phenylcycloheptan-1-ol and trans-4-phenylcycloheptan-1-ol.

Table 2: Reduction of 4-Phenylcycloheptanone

Reagent Solvent(s) Typical Conditions Product Stereoselectivity
Sodium Borohydride (NaBH₄) Methanol, Ethanol Room Temperature cis/trans-4-Phenylcycloheptan-1-ol Low to moderate

While the addition of organometallic reagents to ketones typically yields tertiary alcohols, this class of reaction is fundamental to constructing the carbon skeleton of the precursor, 4-phenylcycloheptanone. One of the key methods to synthesize this ketone is the 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated ketone. For instance, the reaction of a lithium diphenylcuprate (Gilman reagent) with cyclohept-2-en-1-one would introduce the phenyl group at the 4-position, yielding the desired 4-phenylcycloheptanone after workup. This ketone is then reduced to the target secondary alcohol as described previously.

Oxidative Dearomatization Routes to Cycloheptanol Precursors

Oxidative dearomatization is a powerful strategy in organic synthesis for converting planar aromatic compounds into three-dimensional cyclic structures. In principle, a phenol (B47542) or other aromatic precursor could be oxidized to generate a reactive intermediate that could lead to a cycloheptanol derivative. This approach is often employed in the synthesis of complex natural products and involves reagents like hypervalent iodine compounds. However, for the synthesis of a relatively simple molecule like this compound, this strategy is generally less direct and more complex compared to the derivatization of cycloheptanone or ring-opening approaches. It is not a commonly reported method for this type of target.

Stereoselective and Stereospecific Synthesis

Controlling the stereochemistry during the synthesis of this compound is crucial for obtaining specific isomers. This can be achieved by selecting appropriate reagents and reaction conditions.

The reduction of 4-phenylcycloheptanone is a key step where stereoselectivity can be exerted. The approach of the hydride reagent to the carbonyl group can occur from two different faces, leading to either the cis or trans diastereomer. The conformational preference of the large phenyl group influences the steric environment around the ketone. To achieve higher diastereoselectivity, sterically demanding reducing agents are often used. Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are much larger than NaBH₄. Their bulky nature forces the hydride to attack from the less sterically hindered face of the ketone, leading to a higher proportion of one diastereomer. The predictable outcome often depends on whether the attack is directed to an axial or equatorial position in the most stable ring conformation.

Table 3: Stereoselective Reduction of 4-Phenylcycloheptanone

Reagent Description Expected Outcome
L-Selectride® Bulky trialkylborohydride High diastereoselectivity, favoring attack from the less hindered face.

Furthermore, stereospecific reactions, such as the SN2 ring-opening of cycloheptene oxide, provide inherent stereocontrol, yielding a trans product. While this route produces a regioisomer, enantioselective versions of this reaction are possible. The use of a chiral catalyst or ligand in conjunction with the organometallic reagent can favor the formation of one enantiomer over the other, providing access to optically active phenyl-substituted cycloheptanols.

Enantioselective and Diastereoselective Control in Synthesis

The primary precursor for this compound is 4-phenylcycloheptanone. The stereochemical outcome of the synthesis is largely determined by the reduction of the ketone functionality in this precursor.

Diastereoselective Control:

The reduction of 4-phenylcycloheptanone can lead to both cis- and trans-4-phenylcycloheptan-1-ol. The ratio of these diastereomers is influenced by the steric hindrance of the reducing agent and the conformational preferences of the cycloheptanone ring.

Steric Approach Control: Small, unhindered reducing agents, such as sodium borohydride (NaBH₄), tend to approach the carbonyl group from the less hindered face, which can favor the formation of the trans isomer.

Substrate-Directable Reductions: More sterically demanding reducing agents, like lithium tri-sec-butylborohydride (L-Selectride®), exhibit greater stereoselectivity. These reagents approach from the less sterically encumbered side, which can be predicted by analyzing the conformational isomers of the substituted cycloheptanone. The flexible nature of the seven-membered ring makes precise prediction more complex than for six-membered rings.

The choice of solvent and temperature can also influence the diastereomeric ratio by affecting the conformational equilibrium of the ketone and the reactivity of the reducing agent.

Enantioselective Control:

To achieve an enantiomerically enriched product, asymmetric reduction methods are employed. These methods can be broadly categorized as:

Chiral Reducing Agents: Stoichiometric amounts of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), can be used for the enantioselective reduction of the ketone.

Catalytic Asymmetric Reduction: A more atom-economical approach involves the use of a catalytic amount of a chiral catalyst. Common methods include:

Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (e.g., ruthenium or rhodium complexes with chiral ligands) and a hydrogen source like isopropanol (B130326) or formic acid.

Asymmetric Hydrogenation: This involves the use of molecular hydrogen in the presence of a chiral catalyst, often based on rhodium or ruthenium.

The success of these methods in providing high enantiomeric excess (ee) depends on the effective discrimination between the two enantiotopic faces of the carbonyl group by the chiral catalyst.

A hypothetical enantioselective synthesis of (1R,4S)-4-phenylcycloheptan-1-ol could proceed via the asymmetric reduction of 4-phenylcycloheptanone using a well-defined chiral ruthenium catalyst, as illustrated in the following table.

Reaction Step Reagents and Conditions Expected Outcome
Starting Material 4-Phenylcycloheptanone-
Asymmetric Reduction (R,R)-RuCl[(p-cymene)(TsDPEN)], HCOOH/NEt₃Predominantly (1R,4S)-4-phenylcycloheptan-1-ol
Work-up and Purification Standard aqueous work-up followed by chromatographyIsolation of the desired stereoisomer

Table 1: Hypothetical Enantioselective Synthesis of (1R,4S)-4-Phenylcycloheptan-1-ol

Biocatalytic Approaches to Achieve Stereoisomeric Purity

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for obtaining stereoisomerically pure compounds. Enzymes, operating under mild conditions, can exhibit high chemo-, regio-, and stereoselectivity.

For the synthesis of enantiomerically pure this compound, two primary biocatalytic strategies can be envisioned:

Enzymatic Kinetic Resolution of Racemic this compound: In this approach, a racemic mixture of the alcohol is subjected to an enzymatic reaction, typically esterification or hydrolysis, where one enantiomer reacts significantly faster than the other. Lipases are commonly employed for this purpose. For example, Candida antarctica lipase (B570770) B (CALB) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomerically enriched alcohol from the newly formed ester.

Enzyme Reaction Type Acyl Donor Potential Outcome
Candida antarctica Lipase B (CALB)TransesterificationVinyl acetateSelective acylation of one enantiomer
Pseudomonas cepacia Lipase (PCL)TransesterificationEthyl acetateSelective acylation of one enantiomer

Table 2: Potential Lipases for Kinetic Resolution of this compound

Asymmetric Bioreduction of 4-Phenylcycloheptanone: This is often a more efficient approach as it can theoretically convert 100% of the starting ketone into a single enantiomer of the alcohol. This is achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor such as NADPH or NADH to deliver a hydride to the carbonyl group. A wide variety of microorganisms, including yeasts and bacteria, produce ADHs that can reduce ketones with high enantioselectivity. The choice of microorganism or isolated enzyme determines which enantiomer of the alcohol is formed.

For example, the reduction of 4-phenylcycloheptanone with a yeast strain containing an alcohol dehydrogenase that follows Prelog's rule would be expected to yield the (S)-alcohol. Conversely, some ADHs from organisms like Lactobacillus or Rhodococcus can provide the (R)-alcohol.

Influence of Synthetic Route on Stereoisomeric Ratio (e.g., cis vs. trans)

The synthetic pathway chosen has a profound impact on the resulting ratio of cis and trans isomers. As previously mentioned, the reduction of 4-phenylcycloheptanone is a critical step where this ratio is established.

Catalytic Hydrogenation: The catalytic hydrogenation of 4-phenylcycloheptanone over a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also yield this compound. The stereoselectivity of this process is dependent on the catalyst, solvent, and reaction conditions. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. The preferred conformation of the ketone on the catalyst surface will dictate the major diastereomer formed. For substituted cycloalkanones, this method often favors the formation of the thermodynamically more stable alcohol, which in many cases is the trans isomer where the large phenyl group and the hydroxyl group are in a pseudo-equatorial orientation.

Hydroboration-Oxidation of a Precursor Alkene: An alternative route that would significantly influence the cis/trans ratio involves the hydroboration-oxidation of a precursor alkene, such as 4-phenylcyclohept-1-ene. The hydroboration step is a syn-addition of a borane across the double bond, with the boron atom adding to the less substituted carbon. The subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, retaining the stereochemistry. This sequence would lead to a specific diastereomer based on the facial selectivity of the hydroboration step, which is governed by the steric influence of the existing phenyl group at the C4 position.

The following table summarizes the potential influence of different reduction methods on the stereoisomeric outcome.

Synthetic Method Key Reagents Likely Major Diastereomer Rationale
Sodium Borohydride Reduction NaBH₄, MethanoltransSteric approach control by the small hydride reagent.
L-Selectride® Reduction Li(sec-Bu)₃BH, THFcis or trans (highly selective)Approach of the bulky hydride is highly sensitive to the substrate's conformation.
Catalytic Hydrogenation H₂, Pd/Ctrans (often)Tends to form the thermodynamically more stable product.
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOHDependent on alkene precursorStereospecific syn-addition to the double bond.

Table 3: Influence of Synthetic Route on the Diastereomeric Ratio of this compound

Green Chemistry Considerations in Synthesis Development

Developing a synthesis for this compound that aligns with the principles of green chemistry is crucial for modern chemical manufacturing. Key considerations include minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as asymmetric hydrogenation or transfer hydrogenation, are inherently more atom-economical than methods that use stoichiometric chiral reagents.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The development of synthetic procedures in greener solvents such as water, ethanol, or supercritical fluids is a key goal. Biocatalytic reactions are particularly advantageous as they are typically performed in aqueous media under mild conditions. jocpr.com

Catalysis: The use of catalysts, both chemical and biological, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. The development of heterogeneous catalysts that can be easily separated from the reaction mixture is particularly desirable.

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. rasayanjournal.co.in

Renewable Feedstocks: While the phenyl group in this compound is typically derived from petroleum-based feedstocks, exploring routes from bio-based sources is a long-term goal of green chemistry.

A greener synthetic approach to this compound would favor a biocatalytic reduction of 4-phenylcycloheptanone in an aqueous medium, as this would combine high stereoselectivity with mild reaction conditions and the avoidance of hazardous organic solvents and metal catalysts.

Purification and Isolation Techniques for Stereoisomers

The separation of the stereoisomers of this compound is a critical step in obtaining stereochemically pure compounds. The techniques employed depend on whether enantiomers or diastereomers are being separated.

Separation of Diastereomers (cis and trans):

Diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and chromatographic retention), which allows for their separation by standard laboratory techniques.

Chromatography: Column chromatography is the most common method for separating diastereomers. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a mixture of solvents like hexanes and ethyl acetate), the cis and trans isomers can be separated due to their different polarities and interactions with the stationary phase.

Crystallization: If one of the diastereomers is a solid and has a significantly lower solubility in a particular solvent than the other, fractional crystallization can be an effective method for separation on a larger scale.

Separation of Enantiomers:

Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. The following methods are commonly used:

Chiral Chromatography: This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Chiral HPLC and gas chromatography (GC) are powerful analytical and preparative tools for enantioseparation.

Resolution via Diastereomeric Derivatives: This classical method involves reacting the racemic mixture of this compound with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. For example, the racemic alcohol could be esterified with a chiral carboxylic acid like (R)-(-)-mandelic acid. The resulting diastereomeric esters can then be separated by conventional chromatography or crystallization. After separation, the chiral auxiliary is removed (e.g., by hydrolysis of the ester) to yield the separated enantiomers of the alcohol.

The choice of purification technique depends on the scale of the separation and the required purity of the final product. Analytical techniques such as chiral HPLC or GC are essential for determining the diastereomeric ratio and enantiomeric excess of the synthesized material.

Stereochemistry and Conformational Analysis of 4 Phenylcycloheptan 1 Ol

Fundamental Principles of Cycloheptane (B1346806) Conformation

The conformational analysis of cycloheptane is more intricate than that of cyclohexane (B81311) due to a greater number of degrees of freedom. The seven-membered ring puckers to alleviate angle and torsional strain, resulting in a variety of non-planar structures.

Preferred Ring Conformations and Interconversion Pathways

For cycloheptane, the two lowest energy conformational families are the twist-chair and the chair. The twist-chair is generally considered the most stable conformation. libretexts.org These are followed by the higher energy boat and twist-boat conformations. libretexts.orglibretexts.org

Chair (C) : Possesses a Cₛ symmetry plane but suffers from some eclipsing interactions and non-bonded repulsions between axial-like hydrogens. libretexts.org

Twist-Chair (TC) : Generally the global energy minimum, it has C₂ symmetry and effectively minimizes both angle and torsional strain. libretexts.org

Boat (B) : A higher energy, flexible form.

Twist-Boat (TB) : Slightly more stable than the boat conformation, the twist-boat is an intermediate in the interconversion pathways. libretexts.org

Interconversion between these forms does not require passing through a high-energy planar state. Instead, the ring undergoes a process of pseudorotation, a series of low-energy conformational changes that allow the molecule to transition between various chair and twist-chair forms. acs.org The energy barriers for these interconversions are relatively low, making cycloheptane a highly flexible and dynamic system. libretexts.org

Table 1: Relative Energies of Cycloheptane Conformations
ConformationRelative Energy (kcal/mol)Symmetry
Twist-Chair0.0C₂
Chair~1.4Cₛ
Twist-Boat~2.1C₂
Boat~2.5Cₛ

Note: Energy values are approximate and can vary based on the computational method used. The twist-chair is set as the reference at 0.0 kcal/mol.

Conformational Dynamics of Seven-Membered Rings

The conformational dynamics of seven-membered rings are characterized by their fluxional nature. The energy barriers separating the stable conformers are low, often just a few kcal/mol. libretexts.org This means that at room temperature, a molecule like cycloheptane rapidly interconverts between its various twist-chair and chair conformations. This dynamic behavior is a key feature of medium-sized rings and contrasts with the more rigid chair conformation of cyclohexane, which has a higher barrier to ring-flipping (around 10-11 kcal/mol).

Influence of Phenyl and Hydroxyl Substituents on Ring Conformation

In 4-Phenylcycloheptan-1-ol, the phenyl and hydroxyl groups occupy positions on the flexible cycloheptane ring. Their preferred orientations (axial-like vs. equatorial-like) are determined by a balance of steric and electronic factors, which in turn dictates the preferred conformation of the entire ring.

Steric and Electronic Effects of the Phenyl Group

The phenyl group is sterically demanding. In cyclohexane systems, its preference for the equatorial position is significant, as measured by its A-value (the free energy difference between the axial and equatorial conformers). stackexchange.comechemi.com Placing a bulky group in an axial position leads to unfavorable 1,3-diaxial interactions with other axial hydrogens, a form of steric strain. maricopa.edu While the geometry of cycloheptane is different, the same principle applies: the phenyl group will favor an equatorial-like position to minimize steric hindrance with neighboring ring protons.

Electronically, the phenyl ring can participate in non-covalent interactions. For instance, O-H···π interactions can occur between the hydroxyl group and the electron-rich face of the aromatic ring, potentially stabilizing certain conformations where these groups are in proximity. nih.gov

Orientational Preferences of the Hydroxyl Moiety

The hydroxyl group is smaller than the phenyl group but is a potent hydrogen bond donor and acceptor. Its orientational preference is influenced by several factors:

Steric Interactions : Like any substituent, the hydroxyl group generally prefers an equatorial position to avoid 1,3-diaxial steric strain. maricopa.edu

Hydrogen Bonding : The hydroxyl group can form intramolecular hydrogen bonds (e.g., with the pi-system of the phenyl ring) or intermolecular hydrogen bonds with solvent or other molecules. The formation of an intramolecular hydrogen bond could favor a conformation that might otherwise be sterically disfavored.

Electronic Effects : The electronic influence of the hydroxyl group can sometimes be counteracted by steric hindrance from other parts of the molecule. researchgate.net

The final conformational equilibrium of this compound will be a complex interplay between the ring's intrinsic conformational preferences and the steric and electronic demands of both the phenyl and hydroxyl groups.

Table 2: Comparison of Substituent Properties (based on Cyclohexane A-Values)
SubstituentA-Value (kcal/mol)Primary EffectPotential Interactions
-OH (Hydroxyl)0.5 - 1.0Moderate StericHydrogen Bonding (Intra/Intermolecular)
-C₆H₅ (Phenyl)~3.0Large Stericπ-stacking, O-H···π interactions

Note: A-values are derived from monosubstituted cyclohexane and serve as a proxy for steric demand.

Stereoisomeric Characterization

This compound possesses two stereocenters at the C1 and C4 positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans.

Cis Isomer : The phenyl and hydroxyl groups are on the same face of the cycloheptane ring.

Trans Isomer : The phenyl and hydroxyl groups are on opposite faces of the ring.

The relative stereochemistry has a profound impact on the conformational equilibrium. In a trans isomer, it is more likely that a conformation can be adopted where both the large phenyl group and the hydroxyl group occupy favorable equatorial-like positions. In a cis isomer, placing one substituent in an equatorial-like position may force the other into a less favorable axial-like position, leading to increased steric strain. Consequently, the trans isomer is generally expected to be thermodynamically more stable than the cis isomer.

Table 3: Stereoisomers of this compound
DiastereomerConfigurationRelationship
trans(1R, 4R)-4-Phenylcycloheptan-1-olEnantiomers
(1S, 4S)-4-Phenylcycloheptan-1-ol
cis(1R, 4S)-4-Phenylcycloheptan-1-olEnantiomers
(1S, 4R)-4-Phenylcycloheptan-1-ol

cis and trans Diastereomer Relationships

The structure of this compound, featuring two stereocenters at the C1 (hydroxyl-bearing) and C4 (phenyl-bearing) positions, gives rise to the existence of diastereomers. These are stereoisomers that are not mirror images of each other and can be categorized as cis and trans isomers. In the cis isomer, the hydroxyl and phenyl groups reside on the same face of the cycloheptane ring, whereas in the trans isomer, they are on opposite faces.

The relative stability of these diastereomers is dictated by the conformational preferences of the seven-membered ring. Unlike the more rigid cyclohexane ring, cycloheptane and its derivatives are known for their high flexibility and the presence of multiple, low-energy conformations, primarily the twist-chair and twist-boat forms. The energetic preference for the bulky phenyl group and the hydroxyl group to occupy pseudo-equatorial positions to minimize steric strain will largely determine the predominant conformation and, consequently, the relative stability of the cis and trans isomers. It is generally expected that the diastereomer allowing both substituents to adopt pseudo-equatorial or pseudo-axial orientations with lower steric hindrance will be the more stable form.

Interactive Data Table: Diastereomers of this compound

DiastereomerRelative Substituent OrientationExpected Relative Stability
cis-4-Phenylcycloheptan-1-olPhenyl and hydroxyl groups on the same face of the ringDependent on conformational equilibria minimizing steric interactions
trans-4-Phenylcycloheptan-1-olPhenyl and hydroxyl groups on opposite faces of the ringDependent on conformational equilibria minimizing steric interactions

Enantiomeric Considerations in Chiral Derivatives

Each of the cis and trans diastereomers of this compound is chiral and therefore exists as a pair of enantiomers (non-superimposable mirror images). This results in a total of four possible stereoisomers. The resolution of these enantiomeric pairs would require the use of chiral resolving agents or enantioselective synthesis. The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. For instance, the cis isomer will consist of the (1R, 4S) and (1S, 4R) enantiomers, while the trans isomer will be composed of the (1R, 4R) and (1S, 4S) enantiomers. The biological activity and physical properties, such as optical rotation, of each enantiomer are expected to be distinct.

Advanced Spectroscopic Techniques for Conformational Elucidation

The flexible nature of the cycloheptane ring in this compound necessitates the use of advanced spectroscopic methods to understand its conformational equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibria

NMR spectroscopy is a powerful tool for investigating the dynamic conformational behavior of cyclic molecules in solution. nih.govnih.gov For this compound, temperature-dependent NMR studies would be particularly insightful. At room temperature, the rapid interconversion between different ring conformations would likely result in time-averaged NMR signals. However, at lower temperatures, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for individual conformers. auremn.org.br

Analysis of proton-proton coupling constants (³JHH) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps in deducing the ring's conformation. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, further aiding in the assignment of stereochemistry and the identification of the predominant conformer.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, can provide a snapshot of the conformational state of this compound. mdpi.comyoutube.com Different conformers are expected to exhibit unique vibrational frequencies for specific functional groups and skeletal modes. The O-H stretching frequency in the IR spectrum, for example, can indicate the presence of intramolecular hydrogen bonding, which may stabilize certain conformations. Analysis of the fingerprint region (below 1500 cm⁻¹) can reveal subtle differences in the vibrational modes of the cycloheptane ring, offering clues about its conformation. masterorganicchemistry.com While IR and Raman spectroscopy are faster than the NMR timescale, they typically provide information about the most populated conformer or a composite of the conformational ensemble. auremn.org.braip.org

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov A successful crystallographic analysis of a single crystal of one of the stereoisomers of this compound would yield accurate bond lengths, bond angles, and torsional angles, thereby unambiguously establishing its solid-state conformation and the relative stereochemistry of the hydroxyl and phenyl groups. This solid-state structure serves as a crucial benchmark for computational models and for understanding the fundamental conformational preferences of the molecule, although it is important to recognize that the conformation in the crystalline state may not be the most stable conformation in solution.

Reactivity and Reaction Mechanisms of 4 Phenylcycloheptan 1 Ol

Oxidation Reactions

The oxidation of secondary alcohols, such as 4-phenylcycloheptan-1-ol, is a fundamental transformation in organic synthesis, typically yielding a ketone.

Conversion to 4-Phenylcycloheptanone

The conversion of this compound to 4-phenylcycloheptanone would involve the oxidation of the secondary alcohol functional group. A variety of oxidizing agents are commonly employed for this type of transformation.

Table 1: Common Oxidizing Agents for Secondary Alcohols

Oxidizing Agent Typical Reaction Conditions
Chromic acid (H₂CrO₄) Jones reagent (CrO₃, H₂SO₄, acetone)
Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂)
Swern oxidation Oxalyl chloride, DMSO, triethylamine

Regioselectivity and Stereoselectivity in Oxidation Processes

For an alcohol such as this compound, where the only site of oxidation is the hydroxyl-bearing carbon, the concept of regioselectivity in oxidation is not applicable as there are no other competing functional groups to be oxidized under standard conditions.

Stereoselectivity could become a factor if the starting material is a specific stereoisomer of this compound. The oxidation to the ketone, 4-phenylcycloheptanone, would result in the loss of the stereocenter at the carbon bearing the hydroxyl group, as it becomes sp²-hybridized in the ketone. However, no studies were found that investigate the stereochemical course of this specific oxidation.

Reduction Reactions

Reduction reactions involving this compound would typically first require derivatization of the hydroxyl group to a more reactive species.

Chemoselective Reduction of Functional Group Derivatives

The direct reduction of the alcohol in this compound is not a typical transformation. However, derivatives of the alcohol, such as a corresponding tosylate or mesylate, could undergo reduction. A chemoselective reduction would be relevant if other reducible functional groups were present in the molecule. In the case of this compound, the phenyl group can be reduced under certain conditions (e.g., catalytic hydrogenation at high pressure and temperature), but this would generally require more forcing conditions than the reduction of a tosylate. Specific research on the chemoselective reduction of this compound derivatives is not currently available.

Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2) and Stereochemical Outcomes

The secondary nature of the carbon bearing the hydroxyl group in this compound suggests that it could undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions.

Sₙ2 Pathway: This pathway would be favored by the use of a strong, non-bulky nucleophile and a polar aprotic solvent. The reaction would proceed with an inversion of stereochemistry at the electrophilic carbon.

Sₙ1 Pathway: This pathway would be favored by a weak nucleophile and a polar protic solvent, which can stabilize the intermediate secondary carbocation. An Sₙ1 reaction would likely lead to a racemic or near-racemic mixture of products due to the nucleophile being able to attack the planar carbocation from either face. askiitians.comchemicalnote.comlibretexts.org

The choice between these pathways would also be influenced by the steric hindrance around the reaction center. While these are the generally expected outcomes for secondary substrates in nucleophilic substitution reactions, specific experimental data and detailed research findings on the nucleophilic substitution reactions of this compound derivatives are not available in the reviewed literature.

Table 2: Predicted Outcomes for Nucleophilic Substitution of a this compound Derivative (e.g., Tosylate)

Reaction Pathway Favored by Predicted Stereochemical Outcome
Sₙ2 Strong nucleophile, polar aprotic solvent Inversion of configuration

Role of Leaving Groups and Reaction Conditions

The reactivity of this compound is fundamentally dictated by the nature of the hydroxyl (-OH) group and the conditions under which a reaction is performed. The hydroxyl group is inherently a poor leaving group due to its strong basicity. For reactions such as elimination or substitution to occur, it must first be converted into a better leaving group.

Under strong acidic conditions (e.g., using H₂SO₄ or TsOH), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). This creates a much better leaving group, water (H₂O), which is a weak base. masterorganicchemistry.com The departure of water generates a secondary carbocation at the C1 position of the cycloheptane (B1346806) ring, initiating pathways for E1 elimination or Sₙ1 substitution. masterorganicchemistry.com The choice between elimination and substitution is often influenced by temperature; higher temperatures typically favor elimination. masterorganicchemistry.com

Alternatively, the hydroxyl group can be converted into a tosylate (-OTs) or a similar sulfonate ester. These are excellent leaving groups, and their departure does not require acidic conditions. When a strong, non-nucleophilic base is used with a tosylated alcohol, the E2 elimination mechanism is favored. In contrast, using a good nucleophile that is also a weak base would favor an Sₙ2 reaction. The use of triphenylphosphine (B44618) and tetrahalomethanes (Appel Reaction) can convert the alcohol to the corresponding alkyl halide, where the halide becomes the leaving group in subsequent reactions. organic-chemistry.org

The reaction conditions, including the choice of solvent and base, are critical in determining the dominant mechanism.

ConditionFavored MechanismRationale
Base
Strong Base (e.g., EtO⁻, t-BuO⁻)E2The base is strong enough to abstract a proton in a concerted step. chemistrysteps.comdalalinstitute.com
Weak Base (e.g., H₂O, EtOH)E1A weak base is sufficient to remove a proton after the carbocation has formed. chemistrysteps.comlibretexts.org
Solvent
Polar Protic (e.g., water, alcohols)E1The solvent stabilizes the carbocation intermediate. libretexts.orglibretexts.org
Polar Aprotic (e.g., acetone, DMSO)E2Favors a bimolecular reaction pathway.
Substrate
Secondary AlcoholE1 or E2Can proceed through either pathway depending on the conditions. masterorganicchemistry.com

Elimination Reactions

Elimination reactions of this compound, typically through dehydration, lead to the formation of carbon-carbon double bonds within the seven-membered ring.

Formation of Unsaturated Cycloheptenes

Upon activation of the hydroxyl group and subsequent elimination, several isomeric cycloheptenes can be formed. The double bond can form between C1 and C2, or between C1 and C7. This leads to the potential formation of 4-phenylcyclohept-1-ene and 3-phenylcyclohept-1-ene (if rearrangement does not occur). The specific products and their relative yields are determined by the regioselectivity and stereoselectivity of the reaction mechanism.

Regioselectivity (Saytzeff vs. Hofmann) and Stereoselectivity (E1 vs. E2)

Regioselectivity refers to the preference for forming a double bond at one position over another. Two general rules, the Saytzeff (or Zaitsev) rule and the Hofmann rule, predict the major product.

Saytzeff's Rule: Predicts that the more substituted (and therefore more stable) alkene will be the major product. differencebetween.comedurev.in This is the typical outcome for E1 reactions and for E2 reactions using small, strong bases. chemistrysteps.com For this compound, elimination of a proton from C2 would lead to the more substituted alkene, 4-phenylcyclohept-1-ene.

Hofmann's Rule: Predicts that the least substituted alkene will be the major product. differencebetween.comedurev.in This outcome is favored in E2 reactions when a sterically bulky base (like potassium tert-butoxide) is used, as it is easier for the large base to access the less sterically hindered proton. libretexts.org It is also favored when there is a poor leaving group. utdallas.edu

Stereoselectivity concerns the stereochemical outcome of the reaction, which is closely tied to the E1 or E2 mechanism.

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. chemistrysteps.com It is favored by weak bases and polar protic solvents. libretexts.org Because the carbocation is planar, the base can attack from either side, potentially forming both cis (Z) and trans (E) isomers of the alkene. Generally, the more stable trans isomer is the major product. libretexts.org

E2 Mechanism: This is a single-step, concerted reaction where the base removes a proton at the same time the leaving group departs. chemistrysteps.comdalalinstitute.com This mechanism requires a specific geometry where the proton to be removed and the leaving group are in an anti-periplanar conformation (180° apart). brahmanandcollege.org.in This strict stereochemical requirement dictates which protons can be removed and thus influences the resulting alkene's stereochemistry. youtube.com

FeatureE1 MechanismE2 Mechanism
Kinetics Unimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Base])
Mechanism Stepwise (Carbocation intermediate) chemistrysteps.comConcerted (One step) chemistrysteps.com
Base Strength Weak base required chemistrysteps.comlibretexts.orgStrong base favored chemistrysteps.comlibretexts.org
Regioselectivity Saytzeff product predominates chemistrysteps.comSaytzeff (small base) or Hofmann (bulky base) libretexts.org
Stereoselectivity Not stereospecific; favors more stable (trans) alkene libretexts.orgStereospecific; requires anti-periplanar geometry brahmanandcollege.org.in
Rearrangements Possible due to carbocation intermediate chemistrysteps.comchemistrysteps.comNot possible

Rearrangement Reactions

The formation of a carbocation intermediate, particularly under E1 conditions, opens the possibility for molecular rearrangements to form a more stable carbocation before elimination or substitution occurs. libretexts.org

Pinacol-Type Rearrangements and Ring Expansions/Contractions

While a classic pinacol (B44631) rearrangement specifically involves the rearrangement of a 1,2-diol, analogous processes can occur with the carbocation generated from this compound. wikipedia.orgmasterorganicchemistry.com These are often termed "semipinacol rearrangements."

Hydride and Alkyl Shifts: The initial secondary carbocation at C1 can rearrange via a 1,2-hydride shift from an adjacent carbon (C2 or C7) to form a different secondary carbocation. If a more stable carbocation can be formed, such a shift is likely. libretexts.orgyoutube.com

Ring Contraction: Carbocation rearrangements in cyclic systems can lead to changes in ring size. wikipedia.org The carbocation at C1 could potentially induce a ring contraction, where a bond migrates to form a more stable ring system, such as a phenyl-substituted cyclohexyl-methyl cation. This is often driven by a reduction in ring strain.

Ring Expansion: Conversely, ring expansions can also occur, though they are less common in this specific system unless a bicyclic intermediate were to form and then open. masterorganicchemistry.comwikipedia.org

Mechanistic Investigations of Carbocationic Intermediates

The stability of the carbocationic intermediates is the driving force for rearrangements. nih.gov For this compound, the initial carbocation is at the C1 position.

Initial Carbocation: A secondary carbocation is formed at C1. The phenyl group at C4 is too distant to provide direct resonance (benzylic) stabilization.

Rearrangement via Hydride Shift: A 1,2-hydride shift from C2 to C1 would result in a new secondary carbocation at C2. Similarly, a shift from C7 to C1 would yield a secondary carbocation at C7. The relative stability of these secondary carbocations would influence the likelihood of such a shift. More complex shifts, such as 1,3- or 1,4-hydride shifts, could also occur to place the positive charge closer to the electron-donating phenyl group, though these are generally less common than 1,2-shifts. libretexts.org

Influence of the Phenyl Group: The phenyl group is electron-withdrawing by induction but can be electron-donating through resonance. Its presence can influence the stability of carbocations that form during rearrangement, potentially directing the cascade of shifts.

The study of such intermediates often involves computational chemistry to model the potential energy surface and determine the most likely rearrangement pathways. nih.gov

Derivatization Chemistry

Derivatization of this compound focuses on the transformation of the hydroxyl group into other functional groups, thereby modifying its chemical and physical properties. Key derivatization strategies include esterification and etherification, as well as the formation of organometallic derivatives.

Esterification and etherification are fundamental reactions for converting alcohols into more complex molecules with altered polarity, lipophilicity, and chemical reactivity.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves the treatment of the alcohol with a carboxylic acid. masterorganicchemistry.comchemguide.co.ukchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction. organic-chemistry.orgbyjus.com

The mechanism of Fischer esterification proceeds via protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com The alcohol, this compound, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comchemistrysteps.com

Given that this compound is a secondary alcohol, the rate of esterification may be slower compared to primary alcohols due to increased steric hindrance around the hydroxyl group. commonorganicchemistry.comrsc.org The bulky phenyl group and the flexible seven-membered ring can impede the approach of the carboxylic acid. rsc.org

Alternative esterification methods that can be employed, particularly to overcome potential steric hindrance or for reactions under milder conditions, include reaction with acyl chlorides or acid anhydrides. chemguide.co.ukbyjus.com These reagents are more reactive than carboxylic acids and the reactions typically proceed to completion without the need for an acid catalyst. chemguide.co.uk

Table 1: Common Esterification Reactions for Secondary Alcohols

Reaction Name Reagents Typical Conditions Key Features
Fischer EsterificationCarboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄)Heat, often with removal of waterReversible reaction; suitable for simple alcohols. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com
Acylation with Acyl ChloridesAcyl Chloride, Base (e.g., Pyridine)Room temperature or gentle heatingIrreversible and generally faster than Fischer esterification. byjus.com
Acylation with Acid AnhydridesAcid Anhydride (B1165640), Catalyst (e.g., DMAP) or heatVaries depending on anhydride reactivityGenerally less reactive than acyl chlorides but safer to handle.

Etherification:

The formation of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com

The first step is the formation of the 4-phenylcycloheptan-1-oxide by treating the alcohol with a strong base, such as sodium hydride (NaH). organic-synthesis.com This alkoxide is a potent nucleophile. The subsequent reaction with a primary alkyl halide leads to the formation of the corresponding ether. wikipedia.orgbyjus.com

Due to the secondary nature of the alcohol, there is a possibility of competing elimination reactions (E2), especially if a secondary or tertiary alkyl halide is used as the electrophile. masterorganicchemistry.com Therefore, the Williamson ether synthesis is most effective for the preparation of ethers from this compound when primary alkyl halides are used. wikipedia.org

Table 2: Williamson Ether Synthesis for Secondary Alcohols

Step Reagents Intermediate/Product Reaction Type
1. DeprotonationThis compound, Strong Base (e.g., NaH)4-Phenylcycloheptan-1-oxide (alkoxide)Acid-Base Reaction
2. Nucleophilic Substitution4-Phenylcycloheptan-1-oxide, Primary Alkyl Halide (R-X)1-Alkoxy-4-phenylcycloheptane (Ether)SN2 Reaction

The modulation of properties through esterification and etherification is significant. Ester formation generally increases the lipophilicity and reduces the polarity of the molecule compared to the parent alcohol. Ethers also exhibit reduced polarity and lose the hydrogen-bonding donor capability of the hydroxyl group. These modifications can influence the solubility, boiling point, and biological activity of the resulting derivatives.

The hydroxyl group of this compound can be converted into a metal alkoxide, which is a key intermediate in various organometallic reactions. iaea.orgwikipedia.org

Formation of Metal Alkoxides:

Metal alkoxides of this compound can be prepared by reacting the alcohol with an active metal, such as sodium or potassium, or with a strong base like sodium hydride. wikipedia.orggoogle.com The reaction with an alkali metal is a redox process where the metal is oxidized and the proton of the hydroxyl group is reduced to hydrogen gas. wikipedia.org

For instance, the reaction with sodium metal would yield sodium 4-phenylcycloheptan-1-oxide. These alkoxides are strong bases and nucleophiles. wikipedia.org

Formation of Grignard-like Reagents (indirectly):

While Grignard reagents (R-Mg-X) are typically formed from alkyl or aryl halides, the hydroxyl group of this compound can be converted into a good leaving group (e.g., a tosylate or halide) to then form a Grignard reagent. chemguide.co.ukbyjus.commasterorganicchemistry.com For example, conversion of the alcohol to 4-phenylcycloheptyl bromide followed by reaction with magnesium metal in an ether solvent would yield 4-phenylcycloheptylmagnesium bromide. chemguide.co.ukbyjus.com

These organometallic derivatives are highly reactive carbanion sources and serve as powerful nucleophiles in carbon-carbon bond-forming reactions, such as additions to carbonyl compounds. libretexts.orglibretexts.orgmsu.edu

Reactivity of Organometallic Derivatives:

The resulting organometallic compounds, such as lithium or magnesium alkoxides, are highly reactive. The polarity of the metal-oxygen bond makes the oxygen atom a strong nucleophile and base. msu.edu

Organometallic derivatives of this compound could potentially be used in transmetalation reactions, where the metal is exchanged for another, leading to a new organometallic species with different reactivity. mt.comresearchgate.net For example, a lithium alkoxide could react with a zinc salt to form a zinc alkoxide. researchgate.netzenodo.org The reactivity and structure of these organometallic complexes would be influenced by the steric bulk of the 4-phenylcycloheptyl group.

Table 3: Formation of Organometallic Derivatives

Derivative Type Synthetic Route Key Reagents General Reactivity
Metal AlkoxideDeprotonation of the alcoholNa, K, NaHStrong base and nucleophile. wikipedia.org
Grignard Reagent (indirect)Conversion of -OH to -Br, then reaction with Mg1. PBr₃ or HBr 2. Mg, etherStrong nucleophile and base; source of a carbanion. chemguide.co.ukbyjus.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. jmchemsci.commdpi.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach provides a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 4-Phenylcycloheptan-1-ol. researchgate.net

A typical DFT study of this compound would involve geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy arrangement, corresponding to the most stable molecular structure. This process yields key geometrical parameters.

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table presents the type of data obtained from a DFT geometry optimization. The values are hypothetical placeholders for this compound.

ParameterAtom Pair/TripletPredicted Value
Bond Length C-C (ring)~1.54 Å
C-O~1.43 Å
C-H~1.09 Å
C-C (phenyl)~1.40 Å
Bond Angle C-C-C (ring)~114-118°
C-O-H~109.5°
Dihedral Angle H-O-C1-C2Varies by conformer

Furthermore, DFT calculations provide crucial information about the molecule's electronic properties by determining the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. jmchemsci.com

Ab Initio Methods (e.g., MP2, CCSD(T)) for Energetic Refinement

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based entirely on theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are known for their high accuracy.

While DFT is generally effective, ab initio methods are often employed for "energetic refinement." This means they are used to calculate a more precise energy for a molecular geometry that has already been optimized using a less computationally expensive method like DFT. The high accuracy of methods like CCSD(T), often considered the "gold standard" in computational chemistry, is crucial for obtaining reliable thermochemical data, such as heats of formation and reaction energies. However, their significant computational cost typically limits their application to smaller molecules or for single-point energy calculations on larger systems.

Conformational Energy Landscape Mapping and Relative Stability Calculations

The cycloheptane (B1346806) ring can exist in four main families of conformations: the Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB). Computational methods are used to optimize the geometry of each possible conformer and calculate its relative energy. For this compound, the positions of the bulky phenyl group and the hydroxyl group (either axial-like or equatorial-like) will significantly influence the relative stability of these conformations due to steric hindrance.

Table 2: Principal Conformations of the Cycloheptane Ring and Influence of Substituents This table outlines the general conformations of a cycloheptane ring and the expected influence of the phenyl and hydroxyl substituents on their stability in this compound.

Conformation FamilyGeneral Relative Energy (kcal/mol)Expected Stability for this compoundRationale
Twist-Chair (TC) 0.0 (most stable)HighAllows substituents to occupy positions that minimize steric strain.
Chair (C) ~1.4ModerateCan suffer from steric crowding depending on substituent positions.
Twist-Boat (TB) ~2.2LowGenerally higher in energy due to torsional strain.
Boat (B) ~2.7LowUnfavorable due to eclipsing interactions and potential transannular strain.

Computational modeling would predict that the most stable conformer of this compound is likely a Twist-Chair, where both the phenyl and hydroxyl groups can adopt pseudo-equatorial positions, thereby minimizing unfavorable steric interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products, identify high-energy transition states, and calculate the energy barriers that control the reaction rate. e3s-conferences.org

Transition State Characterization and Activation Energy Calculations

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). ucsb.edu The transition state is a first-order saddle point on the potential energy surface; it is a maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu Locating and characterizing the TS is a primary goal of reaction mechanism studies.

Computational algorithms can search for these saddle points. Once a TS structure is located, a frequency calculation is performed to verify its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. youtube.com

The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). This value is critical as it determines the rate of the reaction according to transition state theory. A higher activation energy corresponds to a slower reaction. Computational chemistry can be used to calculate activation energies for proposed reaction pathways, helping to determine which mechanism is most likely to occur. e3s-conferences.orgyoutube.com For instance, in the acid-catalyzed dehydration of this compound, calculations could compare the activation energies for different pathways leading to various alkene products.

Reaction Coordinate Analysis

Once a transition state has been identified, a Reaction Coordinate Analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. An IRC calculation maps the minimum energy path connecting the transition state down to the reactants on one side and the products on the other.

This analysis provides a detailed view of the geometric changes the molecule undergoes during the reaction. It confirms that the located transition state indeed connects the intended reactants and products and provides a visual representation of the reaction pathway. The resulting energy profile along the reaction coordinate shows the relative energies of the reactants, transition state, any intermediates, and the products, offering a comprehensive understanding of the reaction's thermodynamics and kinetics.

Intermolecular Interactions and Solvation Effects

Studies in this area would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the interactions between molecules of this compound and between the compound and solvent molecules.

Hydrogen Bonding Networks Involving the Hydroxyl Group

A computational analysis would investigate the ability of the hydroxyl (-OH) group in this compound to act as both a hydrogen bond donor and acceptor. Researchers would model dimers and larger clusters of the molecule to determine the geometry and energy of these hydrogen bonds. Key parameters such as the O-H···O bond distance and angle would be calculated. Solvation models would be used to understand how the presence of a solvent affects the strength and structure of these hydrogen bonding networks. However, no specific studies providing these energetic and geometric data for this compound have been identified.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assign conformations.

ab initio NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR parameters involves calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT or other ab initio methods. These calculations are performed on optimized molecular geometries. For a flexible molecule like this compound, a conformational search would be necessary, and the predicted shifts and coupling constants would be averaged based on the Boltzmann population of the different conformers. While software and methodologies for these predictions are common, no published results of such calculations specifically for this compound were found.

Computational Vibrational Spectroscopy for Conformational Assignment

Theoretical vibrational spectroscopy involves calculating the harmonic frequencies of the normal modes of vibration. These are often scaled to better match experimental infrared (IR) and Raman spectra. For flexible molecules, the vibrational spectra of different low-energy conformers would be calculated. By comparing the predicted spectra of each conformer with the experimental spectrum, it is possible to identify which conformers are present in a sample. This type of detailed conformational analysis supported by computational vibrational spectroscopy has not been published for this compound.

Applications of 4 Phenylcycloheptan 1 Ol As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural features of 4-Phenylcycloheptan-1-ol make it a valuable precursor in the assembly of intricate organic structures, particularly in the realms of medicinal chemistry and natural product synthesis.

While the direct synthesis of Atovaquone derivatives from this compound is not extensively documented in publicly available literature, the analogous compound, 4-phenylcyclohexanol, serves as a key building block for Atovaquone. Atovaquone is a hydroxynaphthoquinone with antiprotozoal activity. The synthesis of derivatives of Atovaquone, where the 3-hydroxy group is modified with ester and ether functionalities, has been a subject of research to explore new antimalarial agents. nih.gov The core structure of Atovaquone features a substituted cyclohexyl ring, highlighting the importance of cyclic alcohol precursors in its synthesis. nih.gov The potential of this compound as a precursor for novel pharmaceutical intermediates lies in the ability to introduce a seven-membered ring into the final drug molecule, which could significantly alter its pharmacological properties. The synthesis of various pharmaceutical intermediates often relies on the availability of such unique cyclic building blocks. nih.govresearchgate.net

Table 1: Key Moieties in Atovaquone and Potential Analogues

MoietyIn AtovaquonePotential Analogue from this compound
Cyclic Core4-(4-chlorophenyl)cyclohexyl4-phenylcycloheptyl
Active Pharmacophore3-hydroxy-1,4-naphthoquinone3-hydroxy-1,4-naphthoquinone

The synthesis of natural products often involves the construction of complex carbocyclic frameworks. Seven-membered rings, or cycloheptanes, are integral components of many biologically active natural products. nih.gov Synthetic strategies such as (4+3) cycloadditions are employed to assemble these cycloheptane (B1346806) subunits efficiently. nih.gov While specific examples of the direct use of this compound in the total synthesis of a natural product are not readily found in the literature, its structure makes it a plausible starting material or intermediate for targets containing a phenyl-substituted cycloheptane core. The presilphiperfolanol family of natural products, for instance, features a complex tricyclic system that includes a seven-membered ring, showcasing the importance of cycloheptane derivatives in this area of chemical synthesis. caltech.edu

Contributions to Materials Science

The reactivity of the hydroxyl group and the potential for modification of the phenyl and cycloheptyl rings in this compound open up possibilities for its use in the development of new polymers and resins.

Alcohols are fundamental components in the synthesis of polyesters and other polymers through esterification and other polymerization reactions. While there is no specific mention in the searched literature of this compound being used as a monomer, the general principles of polymer chemistry suggest its potential in this area. For example, polymeric alcohols can be used as initiators in ring-opening polymerization to create graft copolymers. mdpi.com The rigid cycloheptyl ring and the aromatic phenyl group of this compound could impart unique thermal and mechanical properties to polymers derived from it. The development of novel polymers often involves the incorporation of bulky or aromatic side groups to enhance properties such as glass transition temperature and modulus.

Catalytic and Supramolecular Chemistry Potential

The electronic properties of the phenyl group and the stereochemistry of the cycloheptanol (B1583049) ring suggest that this compound could play a role in catalysis and the formation of supramolecular assemblies.

In certain chemical reactions, alcohols can act as electron donors. nih.gov The formation of electron donor-acceptor (EDA) complexes can initiate photochemical reactions, providing a pathway for the synthesis of various organic molecules without the need for traditional photocatalysts. nih.govbeilstein-journals.orgnih.gov The phenyl group in this compound can be involved in π-π stacking interactions, which are crucial in the formation of EDA complexes. rsc.org Furthermore, the hydroxyl group can be modified to create ligands for metal-catalyzed reactions. While specific catalytic applications of this compound are not detailed in the available literature, the fundamental principles of catalysis suggest its potential in this field. For instance, flavin-dependent ene-reductases can be activated by light to facilitate electron transfer in catalytic cycles. researchgate.net

Table 2: Potential Roles of this compound in Catalysis

Potential RoleRelevant Structural FeatureExample of a Related Concept
Electron DonorPhenyl group (π-system)Formation of Electron Donor-Acceptor (EDA) complexes for photoredox catalysis. beilstein-journals.orgnih.gov
Ligand PrecursorHydroxyl group (-OH)Modification to form ligands for transition metal catalysts.

Future Directions in Research on 4 Phenylcycloheptan 1 Ol

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of cycloheptane (B1346806) rings exist, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The functionalization of cycloheptene (B1346976) and cycloheptadiene derivatives using transition-metal moieties, such as the Fe(CO)3 group, presents a promising avenue for achieving conformational rigidity and enabling stereocontrolled carbon-carbon bond formations nist.gov. This approach could provide novel entry points to substituted cycloheptanols.

Furthermore, inspiration may be drawn from advancements in the synthesis of other carbocyclic systems. For instance, hyperbaric reactions, which involve pressures between 10 and 15 kbar, have proven effective for cycloadditions of compounds that are unreactive under conventional conditions, offering new pathways for constructing strained ring systems ru.nl. The development of catalyst-free cycloaddition reactions, potentially carried out in environmentally benign solvents like water, also represents a significant future direction for synthesizing complex cyclic architectures mdpi.com. The use of biocatalytic methods, employing enzymes to carry out specific transformations, could also offer highly selective and sustainable routes to chiral cycloheptanol (B1583049) derivatives nih.gov.

Synthetic StrategyPotential AdvantageRelevant Precursor Concept
Transition-Metal Catalyzed CycloadditionsHigh stereocontrol and functional group toleranceCycloheptadiene-Fe(CO)3 complexes nist.gov
Hyperbaric [2+2] CycloadditionsAccess to sterically hindered structuresUnreactive allenes and vinyl ethers ru.nl
Catalyst-Free [3+2] CycloadditionsEnvironmental sustainability, cost-effectivenessAzomethine ylides and alkynes in water mdpi.com
Biocatalytic SynthesisHigh enantioselectivity and mild reaction conditionsEnzymatic conversion of functionalized precursors nih.gov

Advanced Stereochemical Control and Asymmetric Synthesis

Achieving precise control over the stereochemistry of the two chiral centers in 4-Phenylcycloheptan-1-ol is a significant challenge that future research will aim to address through advanced asymmetric synthesis methodologies. The field of organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for enantioselective reactions and is expected to be applied to the synthesis of chiral cycloheptanols. For example, novel enantioselective macrocyclization methods have been developed using chiral phosphoric acids, demonstrating the potential of organocatalysis in complex ring formation with high enantioselectivity rsc.orgnih.gov.

Another key area is the development of new transition-metal-based catalytic systems. Asymmetric hydrogenation of prochiral precursors remains one of the most direct strategies for obtaining chiral alcohols mdpi.com. Future work will likely involve designing novel chiral ligands for rhodium, ruthenium, or iridium catalysts to improve the enantioselectivity of the reduction of a corresponding 4-phenylcycloheptanone. Furthermore, insights from the stereoselective synthesis of other complex cyclic systems, such as cyclopentanes bearing multiple chiral centers, can be adapted. Rhodium-catalyzed reactions of vinyldiazoacetates, for example, have been shown to generate cyclopentanes with very high levels of stereoselectivity (99% ee, >97:3 dr), a strategy that could potentially be modified for seven-membered rings nih.gov.

Deeper Mechanistic Understanding of Complex Reactions

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Future research will increasingly rely on a synergy between experimental studies and computational chemistry to elucidate the intricate details of reactions involved in the synthesis of this compound. Density Functional Theory (DFT) calculations, for instance, are being used to study the thermodynamics and kinetics of reactions involving cycloalkenes, helping to determine whether a reaction proceeds through a concerted or a two-step mechanism researchgate.net. Such computational studies can model transition states and intermediates, providing insights that are difficult to obtain through experiments alone.

The complexity of forming medium-sized rings like cycloheptane, which involves a delicate balance between enthalpy and entropy, necessitates a deeper understanding of cyclization kinetics and thermodynamics spcmc.ac.in. Investigating the conformational preferences of substituted cycloheptane derivatives is challenging, but transition-metal moieties can be used to introduce conformational rigidity, facilitating controlled functionalization and mechanistic studies nist.gov. Moreover, machine learning is emerging as a tool to predict the course of chemical reactions at a mechanistic level by modeling interactions between molecular orbitals, offering a powerful approach to understanding complex polar, radical, and pericyclic reactions nih.gov.

Development of New Applications as Chemical Intermediates

The this compound scaffold, with its distinct phenyl and hydroxyl functional groups, represents a versatile building block for the synthesis of more complex molecules. While not widely considered a "privileged" structure, related carbocyclic systems like cyclopentanes have been utilized as effective core scaffolds in medicinal chemistry programs researchgate.net. Functionalized five-membered rings are present in numerous biologically active natural products and have been used as building blocks in their total synthesis researchgate.net.

By extension, future research is expected to explore derivatives of this compound as potential chemical intermediates for pharmaceuticals and advanced materials. The hydroxyl group can be readily converted into other functionalities or used as a handle for attaching the molecule to a larger assembly, while the phenyl ring can be further substituted to modulate properties such as solubility, lipophilicity, and biological activity. Acyclic 2,5-diketones, which can be derived from biomass, are themselves valuable intermediates for producing cyclopentanone derivatives, highlighting a broader strategy where cyclic ketones and alcohols serve as pivotal intermediates in chemical value chains researchgate.net. The development of synthetic libraries based on the this compound core could lead to the discovery of new bioactive compounds.

Integration of Machine Learning and AI in Predictive Chemistry for this Compound Class

Property Prediction and Drug Discovery: A major future direction will be the use of ML to predict the physicochemical, biological, and material properties of hypothetical derivatives of this compound. By combining computational chemistry with machine learning, researchers can create models that provide predictive insights into molecular behavior, accelerating the design of new drug candidates and materials without the need for exhaustive synthesis and testing. acs.orgarxiv.org

AI/ML ApplicationFunction in Chemical ResearchExample Platform/Concept
Retrosynthetic PlanningProposes novel and efficient synthetic routes to a target molecule.Synthia®, IBM RXN, ReTReK synthiaonline.comacs.orgchemcopilot.com
Reaction OptimizationFinds the best reaction conditions (e.g., catalyst, solvent, temp.) for yield.AI-guided experimentation technologynetworks.com
Predictive ModelingPredicts reaction outcomes, mechanisms, and molecular properties.ReactionPredictor, CompChem+ML nih.govacs.org
Drug DiscoveryAccelerates identification of bioactive compounds and reduces costs.AIDDISON synthiaonline.com

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